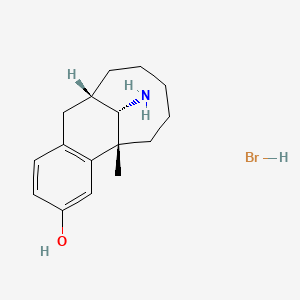
Dezocine monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dezocine (Dalgan, WY16225) is an opioid analgesic. First synthesized in 1970, it acts at mu-, delta-, and kappa-opioid receptors. Dezocine acts as a mixed agonist/antagonist of opioid receptors. It is related to other benzomorphans such as pentazocine, with a similar profile of effects that include analgesic action and euphoria. Unlike many other benzomorphans however, it is a silent antagonist of the κ-opioid receptor, and in accordance, does not produce side effects such as dysphoria or hallucinations at any dose.
Wissenschaftliche Forschungsanwendungen
Pain Management
Dezocine is primarily used for:
- Postoperative Pain Relief : Administered intravenously or intramuscularly, it is effective in alleviating pain after surgeries, including laparoscopic procedures. Studies indicate that it may provide comparable or superior analgesia to morphine and fentanyl with fewer side effects .
- Cancer Pain Management : It is utilized in managing pain in cancer patients, offering a favorable safety profile relative to full agonist opioids .
Potential Antidepressant Effects
Recent research has highlighted dezocine's antidepressant-like effects in animal models. Clinical trials suggest that it may reduce depressive symptoms when combined with other analgesics during postoperative care. A notable case report indicated substantial improvement in treatment-resistant depression following a single dose of dezocine .
Antitumor Effects
Studies have begun to explore dezocine's potential antitumor effects in specific cancer cell lines. Preliminary findings suggest that dezocine may influence cellular proliferation pathways, indicating possible applications beyond pain management.
Combination Therapies
Research indicates that combining dezocine with other opioids, such as morphine, may enhance analgesic effects without significantly increasing adverse effects. This combination therapy approach could be particularly beneficial for patients with complex pain management needs .
Data Table: Pharmacological Profile of Dezocine Monohydrobromide
| Property | Value |
|---|---|
| Chemical Structure | C16H23BrN2O |
| Binding Affinity | High for μ-opioid receptor |
| Administration Route | Intravenous, Intramuscular |
| Analgesic Potency | 5x more potent than pethidine |
| Side Effects | Respiratory depression (ceiling effect) |
| Non-addictive | Yes |
Case Studies and Clinical Trials
- Postoperative Analgesia :
- Treatment-Resistant Depression :
Eigenschaften
CAS-Nummer |
57236-36-9 |
|---|---|
Molekularformel |
C16H24BrNO |
Molekulargewicht |
326.278 |
IUPAC-Name |
(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C16H23NO.BrH/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16;/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3;1H/t12-,15-,16+;/m0./s1 |
InChI-Schlüssel |
HLYQVVMHTCPUKR-VEVZXVCZSA-N |
SMILES |
CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O.Br |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DEZOCINE; Dalgan; Wy-16225; Wy 16225; Wy16225; CHEMBL1685; Dezocina; Dezocinum; Dezocine hydrobromide, Dezocine monohydrobromide; MCV 4206; NIH 8834; UM 972. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















